molecular formula C8H15Cl2N3O B12103408 2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride

2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride

Cat. No.: B12103408
M. Wt: 240.13 g/mol
InChI Key: LVCILDASZGWIAI-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrazole ring fused with a pyridine ring, making it a bicyclic system

Preparation Methods

The synthesis of 2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine derivatives . Another approach is the hydrogenation of pyrazolo[1,5-a]pyridines, which can be further modified to introduce various functional groups . Industrial production methods often involve these synthetic routes but are optimized for large-scale production, ensuring cost-efficiency and high yield.

Chemical Reactions Analysis

2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace hydrogen atoms in the compound.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures or fused systems.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets. For instance, in antiviral research, it acts as a core protein allosteric modulator, inhibiting the replication of hepatitis B virus by binding to the core protein and preventing its proper assembly . This interaction disrupts the viral life cycle, leading to a reduction in viral load.

Comparison with Similar Compounds

Similar compounds to 2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride include:

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.13 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c12-4-3-11-8-1-2-9-5-7(8)6-10-11;;/h6,9,12H,1-5H2;2*1H

InChI Key

LVCILDASZGWIAI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(N=C2)CCO.Cl.Cl

Origin of Product

United States

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